8-Val-human calcitonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-Val-hct” is a combination of two active pharmaceutical ingredients: valsartan and hydrochlorothiazide. Valsartan is an angiotensin II receptor antagonist used to manage hypertension and heart failure, while hydrochlorothiazide is a thiazide diuretic that helps control hypertension and treat edema associated with heart failure, renal, and hepatic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valsartan is synthesized through a multi-step process involving the condensation of various intermediates. The key steps include the formation of the biphenyl-tetrazole core and the subsequent introduction of the valine moiety . Hydrochlorothiazide is synthesized by the reaction of 3-chloro-6-sulfamoyl-4H-1,2,4-benzothiadiazine-7-sulfonamide with sodium hydroxide .
Industrial Production Methods
Industrial production of valsartan involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Hydrochlorothiazide is produced through a similar large-scale synthesis process, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Valsartan and hydrochlorothiazide undergo various chemical reactions, including:
Oxidation: Valsartan can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Hydrochlorothiazide can be reduced to form its corresponding dihydro derivative.
Substitution: Both compounds can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives of valsartan.
Reduction: Dihydro derivative of hydrochlorothiazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Valsartan and hydrochlorothiazide have numerous scientific research applications:
Mechanism of Action
Valsartan
Valsartan works by blocking the angiotensin II receptor, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone release, and decreased blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect helps lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with similar antihypertensive effects.
Candesartan: Similar to valsartan but with a longer half-life.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.
Uniqueness
The combination of valsartan and hydrochlorothiazide offers a synergistic effect in managing hypertension, providing both vasodilation and diuretic effects. This combination is particularly effective in patients who do not achieve adequate blood pressure control with monotherapy .
Properties
CAS No. |
89355-26-0 |
---|---|
Molecular Formula |
C151H228N40O45S2 |
Molecular Weight |
3387.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H228N40O45S2/c1-18-75(10)118(143(228)163-66-113(205)182-116(73(6)7)142(227)162-63-111(203)165-77(12)150(235)190-50-30-39-105(190)124(158)209)185-125(210)76(11)166-145(230)120(79(14)194)186-130(215)92(46-48-108(155)200)169-141(226)106-40-31-51-191(106)151(236)102(57-85-36-26-21-27-37-85)179-148(233)122(81(16)196)188-138(223)98(58-87-62-159-70-164-87)174-132(217)95(54-83-32-22-19-23-33-83)172-128(213)90(38-28-29-49-152)168-135(220)100(60-110(157)202)175-133(218)96(55-84-34-24-20-25-35-84)173-136(221)101(61-115(207)208)176-129(214)91(45-47-107(154)199)170-147(232)121(80(15)195)187-137(222)97(56-86-41-43-88(198)44-42-86)178-146(231)119(78(13)193)183-114(206)65-161-127(212)93(52-71(2)3)177-144(229)117(74(8)9)184-140(225)104(69-238)181-149(234)123(82(17)197)189-139(224)103(67-192)180-131(216)94(53-72(4)5)171-134(219)99(59-109(156)201)167-112(204)64-160-126(211)89(153)68-237/h19-27,32-37,41-44,62,70-82,89-106,116-123,192-198,237-238H,18,28-31,38-40,45-61,63-69,152-153H2,1-17H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,227)(H,163,228)(H,165,203)(H,166,230)(H,167,204)(H,168,220)(H,169,226)(H,170,232)(H,171,219)(H,172,213)(H,173,221)(H,174,217)(H,175,218)(H,176,214)(H,177,229)(H,178,231)(H,179,233)(H,180,216)(H,181,234)(H,182,205)(H,183,206)(H,184,225)(H,185,210)(H,186,215)(H,187,222)(H,188,223)(H,189,224)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
MYUAQRALWPOWGP-DSCKDRDKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.